molecular formula C6H11NO4S B587473 N-(2-Mercapto-1-oxopropyl)-L-serine CAS No. 1313496-17-1

N-(2-Mercapto-1-oxopropyl)-L-serine

Cat. No.: B587473
CAS No.: 1313496-17-1
M. Wt: 193.217
InChI Key: NGCWQOJBMCFVRB-BKLSDQPFSA-N
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Description

N-(2-Mercapto-1-oxopropyl)-L-serine is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of a sulfanyl group attached to the propanoyl moiety, which is further linked to the L-serine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercapto-1-oxopropyl)-L-serine typically involves the reaction of L-serine with 2-mercaptopropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Industrial production also involves rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Mercapto-1-oxopropyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol derivative.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Mercapto-1-oxopropyl)-L-serine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Sulfanylpropanoyl)-L-cysteine: Similar in structure but contains a cysteine residue instead of serine.

    N-(2-Sulfanylpropanoyl)-L-alanine: Contains an alanine residue instead of serine.

    Tiopronin: Known for its use in treating cystinuria, it contains a similar sulfanylpropanoyl moiety.

Uniqueness

N-(2-Mercapto-1-oxopropyl)-L-serine is unique due to the presence of the serine residue, which imparts distinct biochemical properties. The hydroxyl group in serine can participate in additional hydrogen bonding and interactions, making this compound particularly interesting for research in biochemical and medicinal contexts.

Properties

IUPAC Name

(2S)-3-hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-3(12)5(9)7-4(2-8)6(10)11/h3-4,8,12H,2H2,1H3,(H,7,9)(H,10,11)/t3?,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCWQOJBMCFVRB-BKLSDQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N[C@@H](CO)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693809
Record name N-(2-Sulfanylpropanoyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313496-17-1
Record name N-(2-Mercapto-1-oxopropyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313496-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Sulfanylpropanoyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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